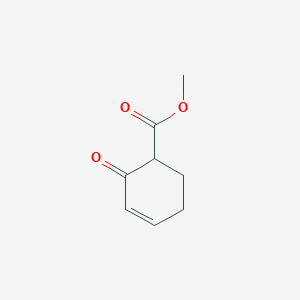
2-Acetamido-3,5-dibromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3,5-dibromobenzamide is an organic compound with the molecular formula C9H8Br2N2O2 It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and an acetamido group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromobenzamide typically involves the bromination of 2-acetamidobenzamide. One common method is to start with 2-acetamidobenzamide and subject it to bromination using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient mixing techniques to ensure uniform distribution of reactants. The use of catalysts and advanced purification methods can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3,5-dibromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amine-substituted benzamide.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include dehalogenated benzamides or reduced acetamido derivatives.
Applications De Recherche Scientifique
2-Acetamido-3,5-dibromobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3,5-dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms and the acetamido group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluorobenzamide: Fluorine atoms replace the bromine atoms.
2-Acetamido-3,5-diiodobenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Propriétés
Numéro CAS |
123434-55-9 |
|---|---|
Formule moléculaire |
C9H8Br2N2O2 |
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
2-acetamido-3,5-dibromobenzamide |
InChI |
InChI=1S/C9H8Br2N2O2/c1-4(14)13-8-6(9(12)15)2-5(10)3-7(8)11/h2-3H,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
WXGLTZZDZJYXDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



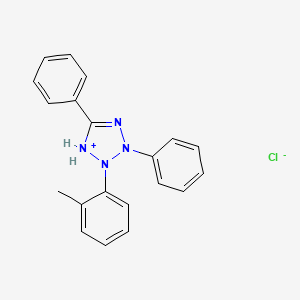
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
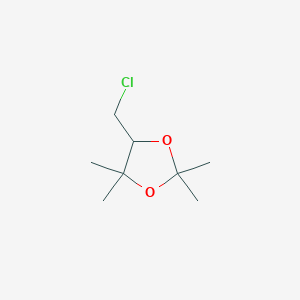
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
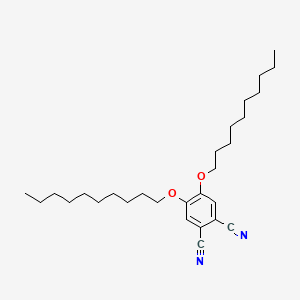
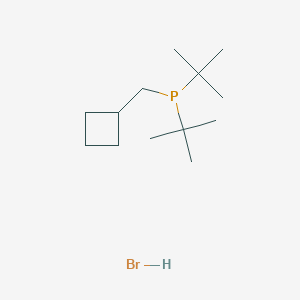
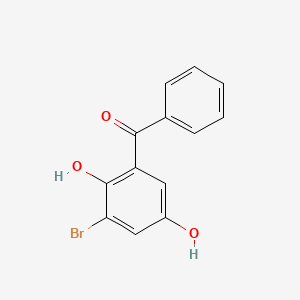
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
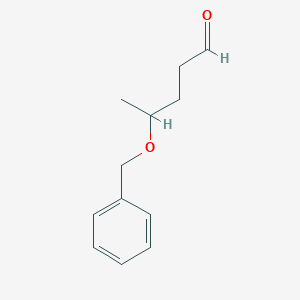
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
